molecular formula C15H12O3S B1673792 Dibenzo(b,f)thiepin-3-methanol, 5,5-dioxide CAS No. 77167-93-2

Dibenzo(b,f)thiepin-3-methanol, 5,5-dioxide

Cat. No. B1673792
CAS RN: 77167-93-2
M. Wt: 272.3 g/mol
InChI Key: NYFDVYBQHBRTNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L 640035 inhibits human platelet aggregation induced by arachidonic acid, collagen & prostaglandin endoperoxide analog of U44069.

properties

CAS RN

77167-93-2

Product Name

Dibenzo(b,f)thiepin-3-methanol, 5,5-dioxide

Molecular Formula

C15H12O3S

Molecular Weight

272.3 g/mol

IUPAC Name

(11,11-dioxobenzo[b][1]benzothiepin-2-yl)methanol

InChI

InChI=1S/C15H12O3S/c16-10-11-5-6-13-8-7-12-3-1-2-4-14(12)19(17,18)15(13)9-11/h1-9,16H,10H2

InChI Key

NYFDVYBQHBRTNS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C(S2(=O)=O)C=C(C=C3)CO

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(S2(=O)=O)C=C(C=C3)CO

Appearance

Solid powder

Other CAS RN

77167-93-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3-hydroxymethyldibenzo(b,f)thiepin 5,5-dioxide
L 640035
L-640,035
L-640035

Origin of Product

United States

Synthesis routes and methods

Procedure details

Mix 2.8 gm. of dibenzo[b,f]thiepin-3-carboxylic acid-5,5-dioxide, 50 ml. of tetrahydrofuran, and 30 ml. of 1 N diborane in tetrahydrofuran. Stir at room temperature for 1 hour. Dilute the reaction mixture with water, and extract into ether. Evaporate the ether extract to dryness. Stir the residue in ether, and filter to obtain the title product (m.p., 156°-158° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibenzo(b,f)thiepin-3-methanol, 5,5-dioxide
Reactant of Route 2
Dibenzo(b,f)thiepin-3-methanol, 5,5-dioxide
Reactant of Route 3
Dibenzo(b,f)thiepin-3-methanol, 5,5-dioxide
Reactant of Route 4
Dibenzo(b,f)thiepin-3-methanol, 5,5-dioxide
Reactant of Route 5
Dibenzo(b,f)thiepin-3-methanol, 5,5-dioxide
Reactant of Route 6
Dibenzo(b,f)thiepin-3-methanol, 5,5-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.